



Allyl 2-Furoate (CAS: 4208-49-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Allyl 2-furoate** (CAS number 4208-49-5), a furan derivative with applications in the flavor industry and emerging potential in other fields. This document consolidates key chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and an analysis of its biological activity, with a focus on its insecticidal properties.

Chemical and Physical Properties

Allyl 2-furoate is a colorless to pale yellow liquid that is known to darken upon exposure to air and sunlight.[1][2] It is characterized by a distinctive caramellic, fruity, and jam-like aroma.[1][3] This compound is very slightly soluble in water but is miscible with alcohols and essential oils. [1]

Table 1: Physicochemical Properties of Allyl 2-Furoate



Property	Value	Reference(s)	
CAS Number	4208-49-5	[4]	
Molecular Formula	C8H8O3	[4]	
Molecular Weight	152.15 g/mol	[4][5]	
IUPAC Name	prop-2-enyl furan-2- carboxylate	[3]	
Synonyms	Allyl furoate, 2-Furoic acid allyl ester, Allyl 2-furancarboxylate	[4]	
Boiling Point	206-209 °C	06-209 °C [3][4]	
Density	1.181 g/mL at 25 °C	[3][4]	
Refractive Index (n ²⁰ /D)	1.495	[3]	
Flash Point	96.11 °C (205 °F)	[6]	
Vapor Pressure	0.225 mmHg at 25 °C (estimated)	[6]	
Solubility	Very slightly soluble in water; soluble in alcohol and essential oils.	[1]	
Appearance	Colorless to pale yellow liquid	[1][3]	
Odor	Caramellic, fruity, jam-like	[1][3]	

Spectroscopic Data

The structural identity of Allyl 2-furoate is confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for Allyl 2-Furoate



Technique	Key Features and Interpretation	Reference(s)	
¹ H NMR	Predicted shifts (CDCl ₃ , 400 MHz): δ 7.59 (dd, 1H, furan H5), 7.20 (dd, 1H, furan H3), 6.52 (dd, 1H, furan H4), 6.05-5.95 (m, 1H, allyl CH), 5.40 (dq, 1H, allyl CH ₂ trans), 5.28 (dq, 1H, allyl CH ₂ cis), 4.80 (dt, 2H, OCH ₂).	[1] (Predicted)	
¹³ C NMR	Predicted shifts (CDCl ₃ , 100 MHz): δ 158.5 (C=O), 147.0 (furan C2), 144.5 (furan C5), 132.0 (allyl CH), 118.5 (allyl CH ₂), 118.0 (furan C3), 112.0 (furan C4), 65.5 (OCH ₂).	[7] (Predicted)	
Mass Spec (EI)	m/z (%): 95 (100), 39 (35), 41 (20), 152 (M+, 15), 68 (12), 96 (10). The base peak at m/z 95 corresponds to the furoyl cation.	[3]	
IR (Neat)	Key absorptions (cm ⁻¹): ~3100 (aromatic C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=C alkene stretch), ~1580 (furan ring stretch), ~1180 (C-O stretch).	[3][8][9]	

Experimental Protocols Synthesis of Allyl 2-Furoate via Fischer-Speier Esterification

This protocol describes the synthesis of **Allyl 2-furoate** from 2-furoic acid and allyl alcohol using a solid acid catalyst, which offers advantages in terms of ease of separation and



reusability.[10][11]

Materials:

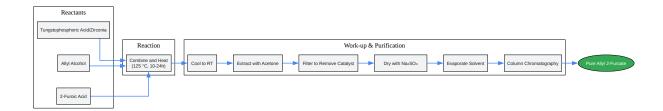
- · 2-Furoic acid
- Allyl alcohol
- Tungstophosphoric acid/zirconia composite catalyst
- Acetone
- · Anhydrous sodium sulfate
- Hexane
- · Ethyl acetate
- · Glass reaction tube (20 mL) with a magnetic stir bar
- · Heating block with magnetic stirring capabilities
- Rotary evaporator
- Column chromatography setup

Procedure:

- The tungstophosphoric acid/zirconia catalyst is dried overnight prior to use.
- In a 20 mL glass reaction tube, combine 1 mmol of 2-furoic acid, 2 mmol of allyl alcohol, and
 50 mg of the dried catalyst.
- Place the tube in a heating block on a magnetic stirrer and heat the mixture at 125 °C with continuous stirring for 10-24 hours.[10][11] The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.



- Extract the reaction mixture with 3 mL of acetone and filter to separate the catalyst.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent using a rotary evaporator to obtain the crude Allyl 2-furoate.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) as the eluent to yield pure **Allyl 2-furoate**.



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Caption: Experimental workflow for the synthesis of Allyl 2-furoate.

Insecticidal Activity Bioassay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of **Allyl 2-furoate** on insect cell lines, as described in studies on allyl esters.[2][12]

Materials:

- Insect cell line (e.g., Sf9, from Spodoptera frugiperda)
- Complete insect cell culture medium (e.g., Grace's Insect Medium with 10% FBS)

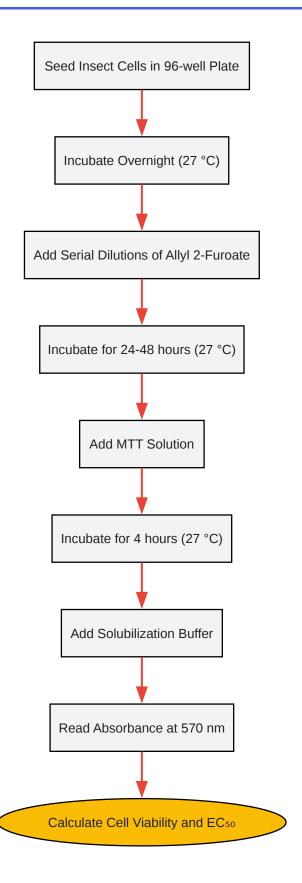


- Allyl 2-furoate stock solution (in a suitable solvent like DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidic isopropanol)
- 96-well microplate
- Microplate reader

Procedure:

- Seed the insect cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.
- Prepare serial dilutions of the **Allyl 2-furoate** stock solution in the cell culture medium.
- Remove the old medium from the wells and add 100 μL of the different concentrations of Allyl 2-furoate solution. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
- Incubate the plate for 24-48 hours at 27 °C.
- After incubation, remove the medium and wash the cells with PBS.
- Add 50 μL of MTT solution to each well and incubate for 4 hours at 27 °C.
- Remove the MTT solution and add 100 μL of solubilization buffer to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the EC₅₀ value.





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Caption: Workflow for the MTT cytotoxicity assay.



Biological Activity and Mechanism of Action

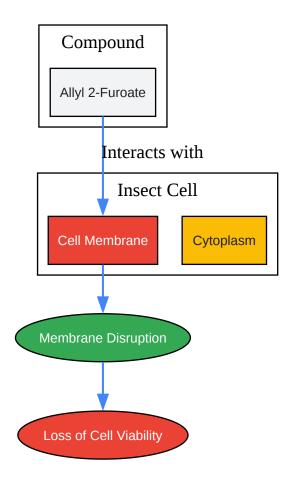
Allyl 2-furoate has demonstrated notable insecticidal properties. Studies on a range of allyl esters have shown their toxicity against various insect cell lines.[2]

Table 3: Cytotoxicity of Allyl Esters in Insect Cell Lines

Cell Line	Origin	Allyl 2-furoate EC₅₀ (mM)	Reference
S2	Drosophila melanogaster (embryo)	~10	[2]
Se4	Spodoptera exigua (embryo)	~5	[2]
СРВ	Leptinotarsa decemlineata (fat body)	~15	[2]
Bm5	Bombyx mori (ovary)	~20	[2]
CF203	Choristoneura fumiferana (midgut)	~2	[2]

The data indicates that the midgut cells of Choristoneura fumiferana are particularly sensitive to **Allyl 2-furoate**, suggesting that the insect midgut may be a primary target tissue.[2] The mechanism of action for the cytotoxicity of allyl esters is believed to involve the disruption of the insect cell membrane.[13][14] This disruption leads to a loss of cell viability.





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Caption: Proposed mechanism of cytotoxic action of Allyl 2-furoate.

Safety and Toxicology

While specific toxicological studies on **Allyl 2-furoate** are limited, the toxicity of related allyl esters is often attributed to their in vivo hydrolysis to allyl alcohol, which is then metabolized to the highly reactive and toxic compound, acrolein.[15] This metabolic pathway suggests that **Allyl 2-furoate** may exhibit similar toxicological properties.

Conclusion

Allyl 2-furoate is a compound with established use in the flavor and fragrance industry and demonstrates significant potential as an insecticidal agent. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and biological evaluation. Further research into



its specific mechanism of action and in vivo efficacy is warranted to fully explore its potential in pest management and other applications. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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- To cite this document: BenchChem. [Allyl 2-Furoate (CAS: 4208-49-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265727#allyl-2-furoate-cas-number-4208-49-5]



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